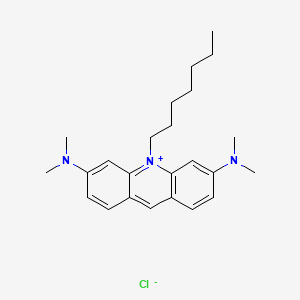
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and a heptyl chain attached to the acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and heptyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of Dimethylamino Groups: Dimethylamine is introduced to the acridine core through nucleophilic substitution reactions.
Attachment of the Heptyl Chain: Heptyl chloride is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms with altered electronic properties.
Substitution: Derivatives with different functional groups replacing the dimethylamino groups.
Scientific Research Applications
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing cellular components, particularly nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing unwinding and destabilization of the helical structure. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a nucleic acid stain.
Proflavine: Known for its antibacterial properties and DNA intercalation ability.
Amsacrine: An anticancer agent that also intercalates DNA.
Uniqueness
3,6-Bis(dimethylamino)-10-heptylacridin-10-ium chloride is unique due to its specific structure, which includes both dimethylamino groups and a heptyl chain. This combination enhances its ability to interact with DNA and other biological molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88598-45-2 |
|---|---|
Molecular Formula |
C24H34ClN3 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
10-heptyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C24H34N3.ClH/c1-6-7-8-9-10-15-27-23-17-21(25(2)3)13-11-19(23)16-20-12-14-22(26(4)5)18-24(20)27;/h11-14,16-18H,6-10,15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BTLOWKZKCFVLGX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)
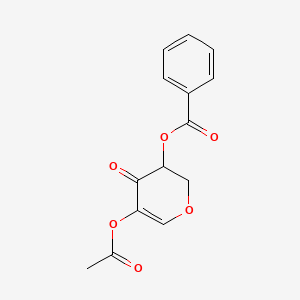
![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

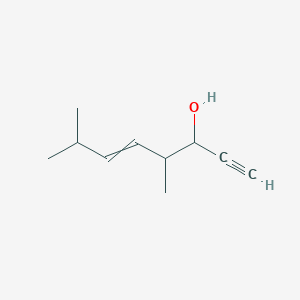
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
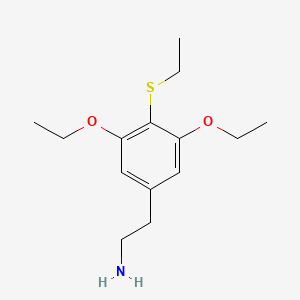
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
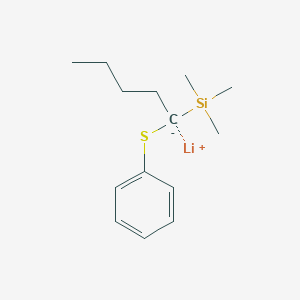
![2,2'-Disulfanediylbis{5'-[2-chloro-4-(trifluoromethyl)phenoxy]-2'-nitro-6-(trifluoromethyl)-1,1'-biphenyl}](/img/structure/B14393999.png)
